

# 12-Mercaptododecanoic acid molecular structure

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## Compound of Interest

Compound Name: 12-Mercaptododecanoic acid

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An In-depth Technical Guide to the Molecular Structure of **12-Mercaptododecanoic Acid**

## Introduction

**12-Mercaptododecanoic acid** (12-MDA) is a bifunctional organic molecule that features a long hydrocarbon chain with a carboxylic acid group at one end and a thiol (mercaptan) group at the other. This unique structure makes it an important component in nanotechnology and materials science. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).<sup>[1]</sup> The terminal carboxylic acid group provides a versatile functional handle that can be used to immobilize biomolecules, alter surface properties, or build more complex supramolecular structures.<sup>[1]</sup> This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental protocols used for its characterization.

## Molecular Structure and Identification

**12-Mercaptododecanoic acid** consists of a flexible twelve-carbon aliphatic chain. This chain imparts van der Waals interactions that are crucial for the dense packing and stability of the self-assembled monolayers it forms. The terminal thiol (-SH) group acts as a robust anchor to surfaces, while the carboxylic acid (-COOH) head group dictates the surface chemistry, rendering it hydrophilic and available for further functionalization.

Identifier	Value
IUPAC Name	12-sulfanyldodecanoic acid[2]
CAS Number	82001-53-4[3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub> S[2][3][5]
Molecular Weight	232.38 g/mol [3][4][5]
SMILES String	OC(=O)CCCCCCCCCCCCS[3]
InChI Key	SDAWVOFJSUUKMR-UHFFFAOYSA-N[3]

## Physicochemical Properties

The physical and chemical properties of 12-MDA are summarized in the table below. These characteristics are essential for its handling, storage, and application in various experimental setups.

Property	Value
Physical Form	Solid, white to off-white powder or crystals
Melting Point	45-50 °C[3]
Boiling Point	366.5 ± 15.0 °C (Predicted)
Flash Point	>110 °C (>230 °F)[4]
pKa	4.78 ± 0.10 (Predicted)
Density	0.987 ± 0.06 g/cm <sup>3</sup> (Predicted)
Storage Temperature	2-8°C[3]

## Predicted Spectroscopic Data

While specific experimental spectra for **12-Mercaptododecanoic acid** are not widely published, its characteristic spectral features can be accurately predicted based on the well-established behavior of its functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are dominated by the signals from the long alkyl chain, with distinct peaks corresponding to the protons and carbons adjacent to the thiol and carboxylic acid groups.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~2.52	Quartet	2H	Methylene protons adjacent to thiol (-CH <sub>2</sub> -SH)
~2.35	Triplet	2H	Methylene protons alpha to carbonyl (-CH <sub>2</sub> -COOH)
~1.63	Multiplet	4H	Methylene protons beta to carbonyl and thiol
~1.33	Singlet (broad)	1H	Thiol proton (-SH)

| ~1.26 | Multiplet | 12H | Remaining methylene protons in the alkyl chain |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~180	Carbonyl carbon (-**COOH)
~34	Methylene carbon alpha to carbonyl (-CH <sub>2</sub> -COOH)
~24-34	Methylene carbons of the alkyl chain

| ~24.7 | Methylene carbon adjacent to thiol (-C\*\*H<sub>2</sub>-SH) |

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The carboxylic acid moiety is identified by its characteristic broad O-H stretch and strong C=O stretch. The S-H stretch from the thiol group is often weak and can be difficult to observe.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3300-2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (H-bonded)[6][7]
2920 & 2850	Strong, Sharp	C-H Stretch	Alkyl Chain
~2550	Weak, Sharp	S-H Stretch	Thiol
1710	Strong, Sharp	C=O Stretch	Carboxylic Acid (Dimer)[7][8]
1470-1410	Medium	C-H Bend	Alkyl Chain
1320-1210	Medium	C-O Stretch	Carboxylic Acid[6]

| 950-910 | Medium, Broad | O-H Bend | Carboxylic Acid[6] |

## Mass Spectrometry (MS)

In mass spectrometry using electrospray ionization (ESI), 12-MDA would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data (ESI)

m/z	Ion
231.14	$[M-H]^-$
233.16	$[M+H]^+$

| 255.14 |  $[M+Na]^+$  |

## Experimental Protocols

Detailed methodologies for the characterization and application of **12-Mercaptododecanoic acid** are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is adapted from standard procedures for the analysis of long-chain fatty acids.[\[9\]](#)  
[\[10\]](#)

- Sample Preparation: Dissolve 10-20 mg of 12-MDA in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ). Ensure the solvent is of high purity to avoid extraneous signals.[\[9\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to ensure a homogeneous solution.[\[9\]](#)
- $^1H$  NMR Acquisition:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Acquire a standard one-dimensional  $^1H$  NMR spectrum.
  - Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling to simplify the spectrum.
  - A longer acquisition time and a significantly larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[9\]](#)
- **Data Processing:** Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

## Infrared (IR) Spectroscopy Protocol

This protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample.

- **Sample Preparation (KBr Pellet Method):**
  - Mix approximately 1-2 mg of solid 12-MDA with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Grind the mixture thoroughly to a fine, homogeneous powder.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment to subtract atmospheric contributions ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- **Data Acquisition:** Place the KBr pellet in the sample holder and record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from standard methods for the analysis of free fatty acids.[\[11\]](#)

- **Derivatization:** To improve volatility for Gas Chromatography (GC), the carboxylic acid group must be derivatized.

- Dissolve the 12-MDA sample in a suitable solvent.
- Add a derivatizing agent (e.g., pentafluorobenzyl bromide in acetonitrile and diisopropylethylamine in acetonitrile) to convert the carboxylic acid to an ester.<sup>[11]</sup>
- Allow the reaction to proceed at room temperature for approximately 20 minutes.<sup>[11]</sup>
- Extraction: Extract the derivatized sample using a non-polar solvent like iso-octane.
- Analysis:
  - Inject the extracted sample into a GC-MS system.
  - The GC will separate the derivatized 12-MDA from other components based on its boiling point and interaction with the column's stationary phase.
  - The mass spectrometer will ionize and fragment the eluted compound, providing a mass spectrum for identification.

## Protocol for Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a 12-MDA monolayer on a gold substrate, a primary application of this molecule.<sup>[12]</sup><sup>[13]</sup>

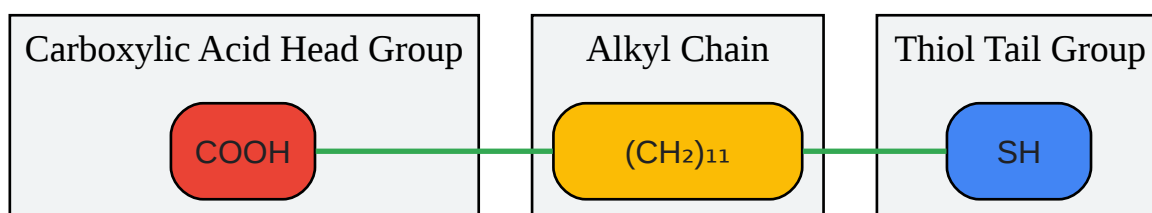
- Substrate Preparation:
  - Use a clean gold-coated substrate (e.g., on silicon or glass).
  - Clean the substrate immediately before use by immersing it in a piranha solution (a 3:1 mixture of concentrated  $\text{H}_2\text{SO}_4$  and 30%  $\text{H}_2\text{O}_2$ ) for 5-10 minutes. (Extreme caution is required when handling piranha solution).
  - Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.
  - Dry the substrate under a stream of dry nitrogen gas.
- Thiol Solution Preparation:

- Prepare a 1-5 mM solution of 12-MDA in absolute ethanol.
- Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[\[12\]](#)
- Self-Assembly:
  - Immerse the clean, dry gold substrate into the thiol solution in a sealed container.
  - To create a high-quality, ordered monolayer, minimize oxygen exposure by reducing the headspace above the solution and backfilling the container with an inert gas like nitrogen. [\[12\]](#)
  - Allow the self-assembly process to occur for 12-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[\[12\]](#)[\[13\]](#)
- Post-Assembly Rinsing:
  - After incubation, carefully remove the substrate from the solution.
  - Rinse the SAM-coated substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
  - Dry the substrate again under a stream of dry nitrogen. The functionalized surface is now ready for use.

## Visualizations

### Molecular Structure Diagram

The following diagram illustrates the key structural features of the **12-Mercaptododecanoic acid** molecule, highlighting its bifunctional nature.



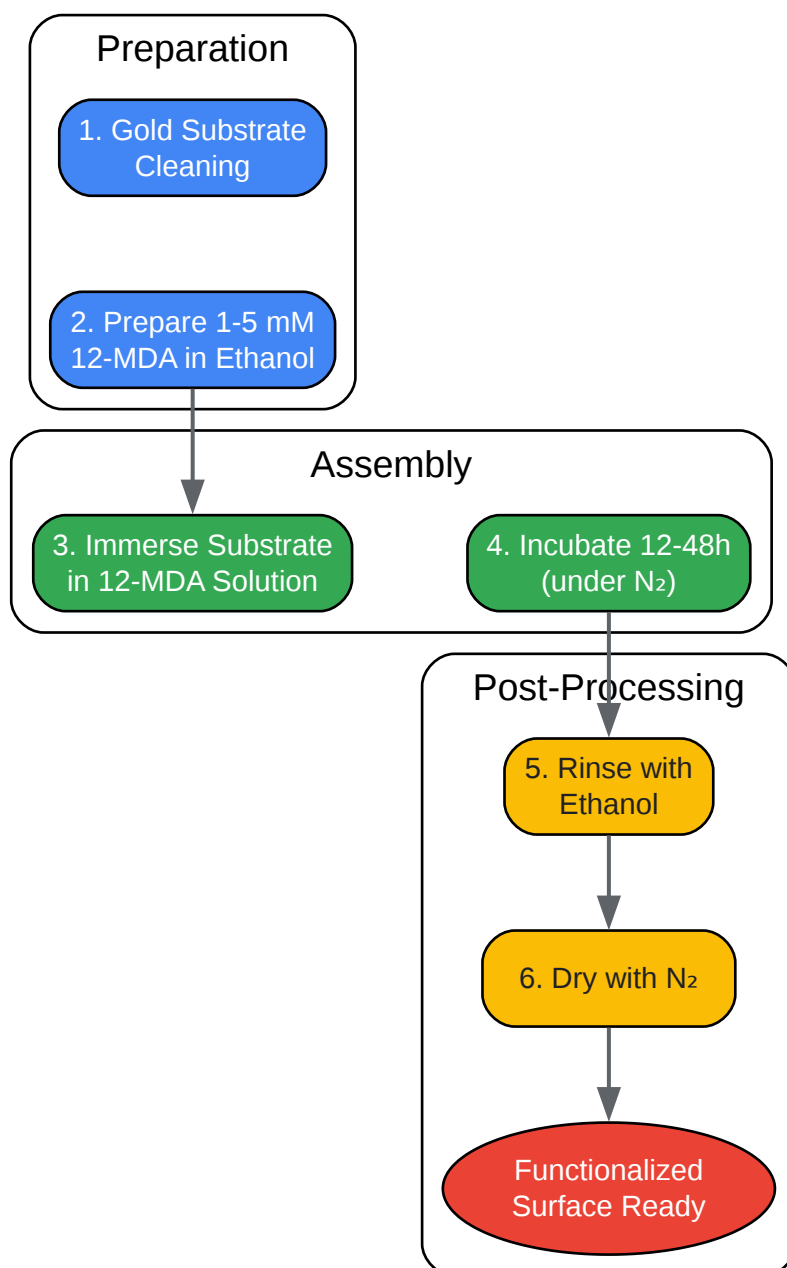


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Caption: Molecular structure of **12-Mercaptododecanoic acid**.

## Experimental Workflow for SAM Formation

This diagram outlines the key steps involved in the fabrication of a self-assembled monolayer of 12-MDA on a gold surface.



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Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

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